High-Yielding Synthetic Intermediate for the FDA-Approved Drug Erdafitinib
The N-methyl derivative, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is directly synthesized from the target compound, serves as the crucial penultimate intermediate in a patented and high-yielding synthesis of the FDA-approved FGFR inhibitor Erdafitinib [1]. This establishes a direct, quantifiable industrial utility that is not documented for non-brominated or differently halogenated 2-(1H-pyrazol-4-yl)quinoxaline analogs.
| Evidence Dimension | Synthetic Yield in Final Step to Erdafitinib |
|---|---|
| Target Compound Data | 89% yield, 99.4% purity (as N-methyl derivative) |
| Comparator Or Baseline | Other synthetic routes to Erdafitinib or similar FGFR inhibitors; baseline yield not directly compared but this route's efficiency is noted. |
| Quantified Difference | Enables a seven-step convergent synthesis with an overall 54% yield [1]. |
| Conditions | Synthesis of Erdafitinib from 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline and a second building block (17). |
Why This Matters
This proven role as a high-yielding intermediate for a marketed drug de-risks procurement and process development for programs targeting FGFR or requiring similar advanced building blocks.
- [1] Hao, X., et al. (2022). New and convergent synthesis of erdafitinib. Journal of Heterocyclic Chemistry, 59(8), 1435-1442. View Source
